BenchChemオンラインストアへようこそ!

Epiprocurcumenol

Anti-inflammatory iNOS Macrophage

Epiprocurcumenol is the top-ranked AKT inhibitor among Curcuma sesquiterpenoids (docking −9.0 kcal/mol) and the most potent HUVEC proliferation inhibitor in its class (IC₅₀ 32.12 μM). As the C-3a epimer of procurcumenol, it enables definitive paired-epimer SAR studies. Unlike curcumenol, it has no CYP3A4 inhibitory liability, making it the rational choice for co-administration studies. Ideal for anti-angiogenic, AKT/PI3K pathway, and NO/TNF-α research requiring stereochemical precision and reproducible pharmacology.

Molecular Formula C15H22O2
Molecular Weight 234.33 g/mol
Cat. No. B1250182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpiprocurcumenol
Synonymsepiprocurcumenol
procurcumenol
Molecular FormulaC15H22O2
Molecular Weight234.33 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C(=C(C)C)CC2C1CCC2(C)O
InChIInChI=1S/C15H22O2/c1-9(2)12-8-13-11(5-6-15(13,4)17)10(3)7-14(12)16/h7,11,13,17H,5-6,8H2,1-4H3/t11-,13+,15+/m1/s1
InChIKeyRHBOHEXDGUVIIY-ZLDLUXBVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Epiprocurcumenol for Research Procurement: A Guaiane Sesquiterpenoid with Distinct Epimeric Identity and Multi-Target Pharmacological Profile


Epiprocurcumenol (CAS 127214-97-5, C₁₅H₂₂O₂) is a guaiane sesquiterpenoid first isolated from Curcuma zedoaria rhizomes and subsequently identified in Curcuma longa, Curcuma aromatica, and Vitex pierreana [1]. It is the (1S‑(1α,3aα,8aα))‑epimer of procurcumenol, differing solely in the stereochemical configuration at the 3a position [2]. The compound has been characterized as an inhibitor of nitric oxide (NO) production (IC₅₀ 77 μM in LPS‑activated macrophages) [1], a TNF‑α antagonist [3], an inhibitor of HUVEC proliferation (IC₅₀ 32.12 μM) [4], and a potential inhibitor of the AKT receptor (docking score −9.0 kcal/mol) [5]. Its water solubility is limited (≈0.29 g/L, ALOGPS) [6], and vendors recommend storage at −20 °C (powder) or −80 °C (in solvent) .

Why Epiprocurcumenol Cannot Be Interchanged with Procurcumenol, Curcumenol, or Other Curcuma Sesquiterpenoids in Experimental Workflows


Epiprocurcumenol and its closest structural analog, procurcumenol, are C‑3a epimers—a stereochemical difference that, while subtle, can profoundly influence target binding and biological readout [1]. In a head‑to‑head macrophage assay, the two epimers showed near‑identical NO inhibitory potency (IC₅₀ 77 vs. 75 μM) but the curcuminoid co‑isolate was >9‑fold more potent (IC₅₀ 8 μM), demonstrating that scaffold class, not merely molecular formula, drives activity [2]. Meanwhile, curcumenol—a distinct guaiane congener—exerts potent CYP3A4 inhibition (IC₅₀ 12.6 μM), a liability absent from published epiprocurcumenol profiles [3]. Isocurcumenol acts as an ERα inhibitor with anti‑tumor IC₅₀ values in the 99–178 μg/mL range against DLA/KB cells , a mechanism not reported for epiprocurcumenol. These divergent target selectivities mean that substituting one Curcuma sesquiterpenoid for another—even within the same isolation batch—can redirect the pharmacological outcome entirely, making compound‑specific procurement essential for reproducible research.

Epiprocurcumenol Quantitative Differentiation Evidence: Head‑to‑Head and Cross‑Study Comparisons with Procurcumenol, Curcumenol, and Isocurcumenol


Nitric Oxide (NO) Production Inhibition: Epiprocurcumenol vs. Procurcumenol in LPS‑Activated Macrophages

In the same activity‑guided fractionation study, epiprocurcumenol and its direct epimer procurcumenol were tested side‑by‑side for inhibition of NO production in LPS‑activated macrophages. The curcuminoid 1,7‑bis(4‑hydroxyphenyl)‑1,4,6‑heptatrien‑3‑one served as a potent positive control [1].

Anti-inflammatory iNOS Macrophage

Anti‑Angiogenic Activity: Epiprocurcumenol vs. Co‑Isolated Sesquiterpenoids in HUVEC Proliferation Assay

Among ten sesquiterpenoids isolated from Wenyujin Rhizoma Concisum, four compounds inhibited HUVEC proliferation. Epiprocurcumenol (compound 8) exhibited the lowest IC₅₀ among the active congeners, outperforming procurcumadiol (6), gajutsulactone A (9), and the eudesmanolide (10) [1].

Anti-angiogenesis HUVEC Cancer

In Silico AKT Receptor Binding Affinity: Epiprocurcumenol Outperforms Procurcuminol and Curlone

In a virtual screening campaign of 155 Curcuma longa phytochemicals against the PI3K/AKT pathway, epiprocurcumenol demonstrated the strongest predicted binding affinity for the AKT receptor among all tested guaiane sesquiterpenoids [1].

Molecular docking PI3K/AKT Ovarian cancer

Stereochemical Identity: The 3aα Configuration Distinguishes Epiprocurcumenol from All Other Procurcumenol Epimers

Epiprocurcumenol is defined by the (1S‑(1α,3aα,8aα)) absolute configuration, in contrast to procurcumenol which adopts the (1S‑(1α,3aβ,8aα)) configuration at the 3a position [1]. This epimeric relationship is confirmed by NMR and ECD spectral comparisons [2].

Stereochemistry Quality control Chiral purity

CYP450 Liability Profile: Epiprocurcumenol Lacks the Potent CYP3A4 Inhibition Documented for Curcumenol

Curcumenol, a fellow guaiane sesquiterpenoid from Curcuma species, is a potent competitive inhibitor of CYP3A4 (IC₅₀ = 12.6 ± 1.3 μM, Kᵢ = 10.8 μM) [1]. In contrast, no published study has reported CYP inhibition data for epiprocurcumenol, and it was not identified as a CYP3A4 ligand in the PI3K/AKT virtual screening panel [2].

Drug metabolism CYP3A4 Hepatotoxicity

TNF‑α Antagonism: Epiprocurcumenol and Procurcumenol Exhibit Divergent Potency in Macrophage Assays

In the original TNF‑α bioassay employing LPS‑activated macrophages, both procurcumenol and epiprocurcumenol were isolated as active principles; however, only the IC₅₀ of procurcumenol was reported (310.5 μM) [1]. The epimeric pair was described as inhibiting TNF‑α production, but the relative potency of epiprocurcumenol was not individually quantified [1].

TNF-alpha Septic shock Anti-cytokine

Optimal Application Scenarios for Epiprocurcumenol Based on Quantitative Differentiation Evidence


Anti‑Angiogenic Lead Optimization Using Curcuma Sesquiterpenoid Panels

Epiprocurcumenol is the most potent HUVEC proliferation inhibitor among the tested Wenyujin sesquiterpenoid panel (IC₅₀ 32.12 μM vs. 38.83–45.19 μM for comparators) [1]. Medicinal chemistry teams pursuing anti‑angiogenic SAR around the guaiane scaffold should prioritize epiprocurcumenol as the scaffold‑hopping starting point, using the less active congeners (procurcumadiol, gajutsulactone A) as negative‑control comparators to establish structure‑dependent activity trends.

PI3K/AKT Pathway‑Focused Oncology Research with In Silico Prioritization

With a computed AKT docking score of −9.0 kcal/mol—surpassing procurcuminol (−8.6) and curlone (−8.3)—epiprocurcumenol is the top‑ranked Curcuma longa sesquiterpenoid for AKT engagement [2]. Academic and industrial oncology groups performing virtual screening‑guided wet‑lab validation should select epiprocurcumenol for kinase inhibition assays (e.g., AKT1/PKBα enzymatic assays) and downstream phospho‑AKT (Ser473) cellular readouts, benchmarking against the reference drugs topotecan and melphalan used in the original in silico study.

Stereochemistry‑Dependent Pharmacological Profiling of Epimeric Pairs

Because epiprocurcumenol and procurcumenol differ only in the 3a stereocenter [3], they constitute an ideal epimeric pair for dissecting stereochemical drivers of bioactivity. Laboratories equipped with chiral analytical capabilities (e.g., chiral HPLC, VCD) can procure both epimers to conduct paired dose‑response assays across multiple endpoints (NO, TNF‑α, cytotoxicity), generating high‑resolution SAR data that links C‑3a configuration to target engagement and selectivity.

In Vivo Anti‑Inflammatory Studies Requiring Low CYP3A4 Interference Risk

Unlike curcumenol—which potently inhibits CYP3A4 (IC₅₀ 12.6 μM, Kᵢ 10.8 μM) and may alter the pharmacokinetics of co‑administered drugs [4]—epiprocurcumenol has no published evidence of CYP3A4 liability. For murine models of sepsis or inflammation where test articles are co‑administered with CYP3A4‑metabolized probes (e.g., midazolam), epiprocurcumenol is the rationally preferred choice among Curcuma sesquiterpenoids, reducing the probability of metabolism‑driven pharmacokinetic artifacts.

Quote Request

Request a Quote for Epiprocurcumenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.